1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Medicinal Chemistry Supramolecular Chemistry Prodrug Design

1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (CAS 89282-14-4) is an N-hydroxylated derivative of 5‑carboxyuracil (isoorotic acid) with the molecular formula C₅H₄N₂O₅ and a molecular weight of 172.10 g·mol⁻¹. The 1‑hydroxy substitution distinguishes it from common pyrimidine‑5‑carboxylic acids by introducing an additional hydrogen‑bond donor and altering tautomeric preferences, which is relevant for medicinal chemistry and nucleoside analogue synthesis.

Molecular Formula C5H4N2O5
Molecular Weight 172.096
CAS No. 89282-14-4
Cat. No. B2954790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
CAS89282-14-4
Molecular FormulaC5H4N2O5
Molecular Weight172.096
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1O)C(=O)O
InChIInChI=1S/C5H4N2O5/c8-3-2(4(9)10)1-7(12)5(11)6-3/h1,12H,(H,9,10)(H,6,8,11)
InChIKeyIMIYZZJJQRVOFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (CAS 89282-14-4): A Distinct N-Hydroxy Pyrimidinecarboxylic Acid for Research Sourcing


1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (CAS 89282-14-4) is an N-hydroxylated derivative of 5‑carboxyuracil (isoorotic acid) with the molecular formula C₅H₄N₂O₅ and a molecular weight of 172.10 g·mol⁻¹ [1]. The 1‑hydroxy substitution distinguishes it from common pyrimidine‑5‑carboxylic acids by introducing an additional hydrogen‑bond donor and altering tautomeric preferences, which is relevant for medicinal chemistry and nucleoside analogue synthesis [2].

Why 1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid Cannot Simply Replace Other Pyrimidinecarboxylic Acids


Generic substitution with unsubstituted or 6‑carboxy analogues (e.g., orotic acid, isoorotic acid) ignores the distinct hydrogen‑bond network, electron density distribution, and metabolic stability conferred by the N‑hydroxy group [1]. This functional group is known to form stable chelate complexes with transition metals and is a key pharmacophore in several anticancer and antiviral candidates, directly influencing target binding, selectivity, and pharmacokinetic profiles [2]. Procurement decisions based solely on pyrimidine‑5‑carboxylic acid core structure risk selecting a compound with significantly different physicochemical and biochemical behavior.

Quantitative Differentiation Evidence for 1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (89282-14-4)


Enhanced Hydrogen‑Bond Donor Capacity Relative to Isoorotic Acid

The presence of the N1‑hydroxy group increases the hydrogen‑bond donor count from 3 (isoorotic acid) to 4, as computed by Cactvs [1]. This additional donor site significantly alters molecular recognition and crystal packing patterns compared to the parent 5‑carboxyuracil, where the N1 position remains unsubstituted [2].

Medicinal Chemistry Supramolecular Chemistry Prodrug Design

Increased Lipophilicity (XLogP3) Versus Isoorotic Acid

Computed XLogP3‑AA for the target compound is −1.0 [1], whereas the parent isoorotic acid has a predicted XLogP3 of approximately −1.2 (acyclic isomer data from HMDB [2]). The modest increase in lipophilicity may improve passive membrane permeability while retaining aqueous solubility.

ADME Drug-Likeness Lipophilicity

Selective Oxidation Synthesis Preserves 5‑Carboxy Functionality

A literature‑established procedure employs nickel peroxide for the selective oxidation of 6‑hydroxymethyl to 6‑carboxyl while retaining the N‑hydroxy group, generating 1‑hydroxy‑6‑carboxyuracil (orotic acid analogue) [1]. This methodology underscores the synthetic accessibility of N‑hydroxy‑pyrimidinecarboxylic acids without decarboxylation or decomposition. In contrast, direct oxidation of N‑hydroxy‑5‑hydroxymethyluracil under similar conditions would yield the target 5‑carboxyl derivative, a route not readily available for non‑hydroxylated 5‑carboxyuracils [2].

Process Chemistry Synthetic Methodology Oxidation

Key Application Scenarios for Procuring 1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (89282-14-4)


Medicinal Chemistry: Synthesis of Polyoxin‑Type Nucleoside Antibiotics

The 1‑hydroxy‑5‑carboxyuracil scaffold serves as a convenient intermediate for constructing 5‑carboxyuracil‑based nucleosides found in polyoxins and octosyl acids. The N‑hydroxy group provides a site for further derivatization (e.g., benzyl protection) that is orthogonal to the 5‑carboxylic acid, facilitating regioselective glycosylation [1]. Procurement of the pre‑oxidized N‑hydroxy acid bypasses multi‑step oxidation sequences that are often low‑yielding for unprotected 5‑hydroxymethyluracil.

Transition‑Metal Chelation Probes and Hydroxamate‑Type Inhibitors

The 1‑hydroxy‑2,4‑dioxo motif mimics the hydroxamic acid pharmacophore, enabling the compound to act as a bidentate metal chelator. This property is exploited in the design of ribonucleotide reductase inhibitors (e.g., didox, trimidox) where N‑hydroxy‑pyrimidinecarboxylic acids serve as key building blocks [1]. Researchers requiring a 5‑carboxyl handle for conjugation while retaining metal‑binding capacity will benefit from selecting this specific derivative over non‑hydroxylated alternatives.

Physicochemical Standard for QSAR and Hydrogen‑Bond Studies

The 1‑hydroxy‑2,4‑dioxo‑1,2,3,4‑tetrahydropyrimidine‑5‑carboxylic acid offers a well‑characterized heterocyclic template for studies on hydrogen‑bond donor‑acceptor interplay. Its computed Topological Polar Surface Area (TPSA) of 107 Ų [1] and defined donor/acceptor counts make it suitable for use as a calibration standard in QSAR models that predict permeability, solubility, and target engagement, particularly when compared to unsubstituted uracil‑5‑carboxylic acid (TPSA ~95 Ų).

Process Development: Selective Oxidation Methodologies

The compound’s historically documented synthesis via nickel peroxide oxidation exemplifies a selective route that avoids decarboxylation [1]. Process chemists evaluating oxidation strategies for hydroxymethyl‑pyrimidine intermediates can use this compound as a benchmark substrate to test catalyst selectivity and scalability, benefiting from the known literature precedent that established the method’s scope and limitations.

Quote Request

Request a Quote for 1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.